
N1,N2-Bis(2-((S)-4-isopropyl-4,5-dihydrooxazol-2-yl)phenyl)benzene-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine is a complex organic compound characterized by its unique structure, which includes oxazole rings and a benzene diamine core
Méthodes De Préparation
The synthesis of 1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-propan-2-yl-4,5-dihydro-1,3-oxazole with benzene-1,2-diamine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or oxazole rings are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine involves its interaction with specific molecular targets. The oxazole rings and benzene diamine core allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to changes in cell function and behavior.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine stands out due to its unique combination of oxazole rings and benzene diamine core. Similar compounds include:
Imidazole derivatives: Known for their broad range of biological activities.
Thiadiazole derivatives: Noted for their antimicrobial properties.
Indole derivatives: Recognized for their diverse biological and clinical applications.
Each of these compounds has distinct properties and applications, but the unique structure of 1-N,2-N-bis[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]benzene-1,2-diamine provides specific advantages in certain research and industrial contexts.
Propriétés
Numéro CAS |
1448522-46-0 |
|---|---|
Formule moléculaire |
C30H34N4O2 |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
1-N,2-N-bis[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]benzene-1,2-diamine |
InChI |
InChI=1S/C30H34N4O2/c1-19(2)27-17-35-29(33-27)21-11-5-7-13-23(21)31-25-15-9-10-16-26(25)32-24-14-8-6-12-22(24)30-34-28(18-36-30)20(3)4/h5-16,19-20,27-28,31-32H,17-18H2,1-4H3/t27-,28-/m1/s1 |
Clé InChI |
VFOZTAVXRHGQSV-VSGBNLITSA-N |
SMILES isomérique |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3NC4=CC=CC=C4C5=N[C@H](CO5)C(C)C |
SMILES canonique |
CC(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3NC4=CC=CC=C4C5=NC(CO5)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Aminophenyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B14777922.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14777924.png)
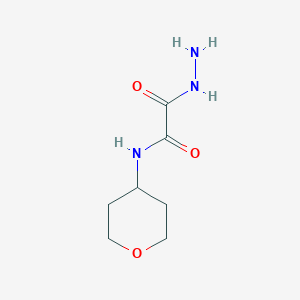
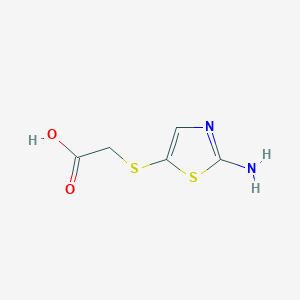
![(2-Amino-5-fluorobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B14777938.png)
![([2,2'-Bipyridine]-4,4'-diylbis(methylene))diphosphonic acid](/img/structure/B14777947.png)
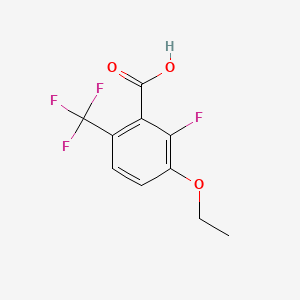
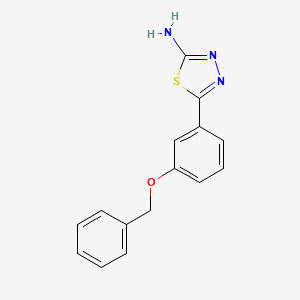
![2-(4'-Ethoxy-[1,1'-biphenyl]-3-yl)ethanamine](/img/structure/B14777963.png)
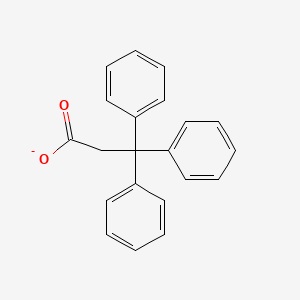
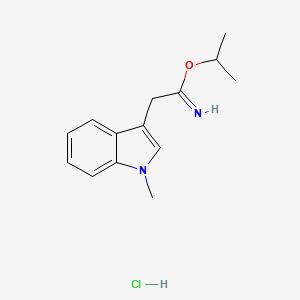
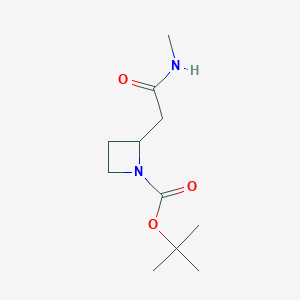
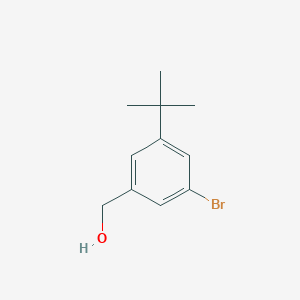
![1-[(3E)-4-Phenylbut-3-EN-1-YL]piperazine hydrochloride](/img/structure/B14777996.png)
